molecular formula C15H10Cl2N2O2 B2559613 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime CAS No. 1164467-12-2

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

Cat. No.: B2559613
CAS No.: 1164467-12-2
M. Wt: 321.16
InChI Key: GBRKZCDVNNWGRO-JXAWBTAJSA-N
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Description

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to the indole ring, along with an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxime Formation: The final step involves the conversion of the indole-2,3-dione to its oxime derivative. This can be achieved by reacting the indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted indole derivatives.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione: Lacks the oxime group, which may affect its reactivity and biological activity.

    1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-hydrazone: Contains a hydrazone group instead of an oxime, leading to different chemical and biological properties.

    1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-thiosemicarbazone: Features a thiosemicarbazone group, which can impart unique reactivity and potential biological activities.

Uniqueness

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is unique due to the presence of both the dichlorobenzyl and oxime groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-21)15(19)20/h1-7,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPKEDJBCQNBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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